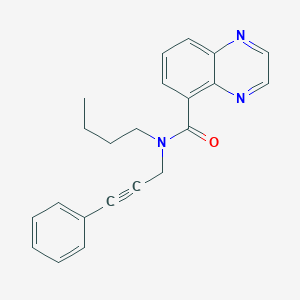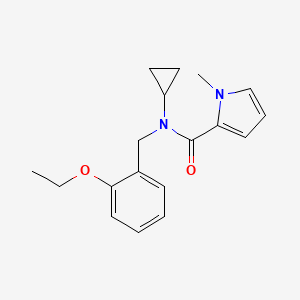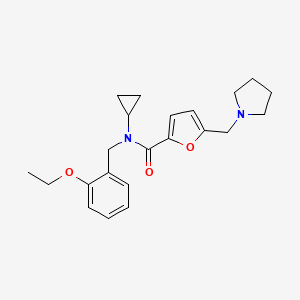
N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide, also known as BPPQ, is a compound that has gained attention in recent years due to its potential as a therapeutic agent. BPPQ belongs to the family of quinoxaline derivatives, which have been found to possess a wide range of biological activities.
作用機序
N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide exerts its biological effects through the inhibition of the NF-κB pathway, which plays a key role in inflammation and cancer. N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide also inhibits the activity of the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines. N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide has also been found to reduce the levels of reactive oxygen species and to increase the levels of antioxidant enzymes. Additionally, N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide has been found to reduce the levels of certain enzymes that are involved in the development of cancer.
実験室実験の利点と制限
N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a variety of conditions. However, N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for research on N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide. One area of interest is the development of more efficient synthesis methods for N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide. Another area of interest is the study of N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the safety and efficacy of N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide in humans.
合成法
N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide can be synthesized through a multi-step process, which involves the reaction of 2-bromoacetophenone with butylamine, followed by the reaction with propargyl bromide, and finally with 2-aminoquinoxaline-3-carboxylic acid. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide has been studied for its potential use in treating various diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. N-butyl-N-(3-phenylprop-2-yn-1-yl)quinoxaline-5-carboxamide has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been found to have a protective effect on liver cells and to reduce inflammation in animal models of inflammation.
特性
IUPAC Name |
N-butyl-N-(3-phenylprop-2-ynyl)quinoxaline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-2-3-16-25(17-8-11-18-9-5-4-6-10-18)22(26)19-12-7-13-20-21(19)24-15-14-23-20/h4-7,9-10,12-15H,2-3,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFVIYWUVNFWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC#CC1=CC=CC=C1)C(=O)C2=C3C(=CC=C2)N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide](/img/structure/B5903192.png)
![2-[(2-chlorobenzyl)thio]-N-(3-ethoxy-2-hydroxypropyl)acetamide](/img/structure/B5903211.png)
![3-{[allyl(2-methylbenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903214.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine](/img/structure/B5903226.png)
![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903238.png)

![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)

amino]butan-1-ol](/img/structure/B5903290.png)
![N-cyclopentyl-4-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B5903296.png)
![4-[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5903299.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(methylthio)benzyl]urea trifluoroacetate](/img/structure/B5903300.png)
![methyl (2R)-2-{[4-(4-methoxyphenoxy)benzoyl]amino}propanoate](/img/structure/B5903308.png)
